6-Chloro-2-hydroxy-quinoline-4-carboxylic acid
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Overview
Description
“6-Chloro-2-hydroxy-quinoline-4-carboxylic acid” is a chemical compound that is used in radiolysis of carboxyquinolines and chemiluminescent reaction of dihydroquinoline products with bases in the presence of oxygen .
Synthesis Analysis
The synthesis of quinoline-4-carboxylic acids, which includes “6-Chloro-2-hydroxy-quinoline-4-carboxylic acid”, has been developed based on the Doebner hydrogen-transfer reaction . This reaction can be applied to not only anilines having electron-withdrawing groups but also those having electron-donating groups and can be used in the large-scale synthesis of bioactive molecules .
Chemical Reactions Analysis
The Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups . This reaction can be applied to not only anilines having electron-withdrawing groups but also those having electron-donating groups and can be used in the large-scale synthesis of bioactive molecules .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Chloro-2-hydroxy-quinoline-4-carboxylic acid” include a molecular weight of 223.61 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .
Scientific Research Applications
Medicinal Chemistry: Drug Design and Development
6-Chloro-2-hydroxy-quinoline-4-carboxylic acid serves as a pharmacophore in medicinal chemistry due to its broad spectrum of bioactivity. It’s a core template in drug design, particularly for its antibacterial and antiviral properties . Researchers utilize this compound to synthesize novel drugs with potential efficacy against various diseases.
Organic Synthesis: Building Block for Complex Molecules
In synthetic organic chemistry, this quinoline derivative is used as a building block for constructing complex molecules. Its reactive sites allow for various substitutions, making it a versatile precursor for synthesizing a wide range of bioactive compounds .
Pharmacological Research: In Vivo and In Vitro Screening
The compound is crucial in pharmacological research, where it undergoes in vivo and in vitro screening to determine its therapeutic potential. These screenings help in understanding the compound’s efficacy and safety profile, which is essential for drug development .
Biochemistry: Enzyme Inhibition Studies
This quinoline derivative is used in biochemistry for enzyme inhibition studies. For instance, it’s an analogue of brequinar sodium, which inhibits dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis . This application is significant in studying metabolic pathways and developing therapeutic agents.
Future Directions
Mechanism of Action
Target of Action
Quinoline derivatives have been known to inhibit enzymes like topoisomerase ii .
Mode of Action
Quinoline derivatives have been known to interact with their targets, leading to changes in the target’s function .
Biochemical Pathways
Quinoline derivatives have been known to affect various biochemical pathways depending on their specific targets .
Result of Action
Quinoline derivatives have been known to cause changes at the molecular and cellular level depending on their specific targets .
properties
IUPAC Name |
6-chloro-2-oxo-1H-quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(13)12-8/h1-4H,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYRRFUUZGORKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC(=O)N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-hydroxy-quinoline-4-carboxylic acid | |
CAS RN |
32431-30-4 |
Source
|
Record name | 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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